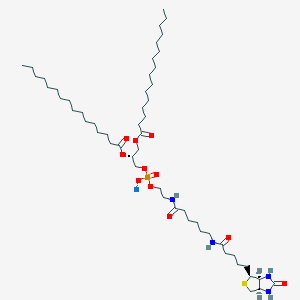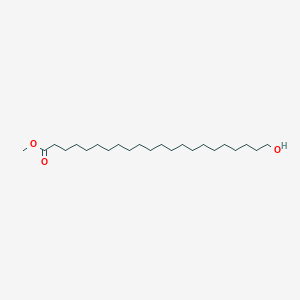
Methyl 22-hydroxydocosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and techniques. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was achieved through a series of reactions confirmed by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . Similarly, the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, a potential inhibitor in mycolic acid biosynthesis, was described, which could provide insights into the synthesis of long-chain fatty acid esters like Methyl 22-hydroxydocosanoate . The concise synthesis of 22-hydroxyacuminatine also involved a Heck coupling and other steps that could be relevant for synthesizing hydroxylated fatty acid esters .
Molecular Structure Analysis
The molecular structure of synthesized compounds is often confirmed using spectroscopic methods. For example, the structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed using various spectrophotometric techniques and computational studies . The single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and Hirshfeld surface analysis was used to understand intermolecular interactions . These methods could be applied to determine the molecular structure of Methyl 22-hydroxydocosanoate.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can shed light on the reactivity of similar molecules. The synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate involved steps that could be relevant for understanding the chemical reactions Methyl 22-hydroxydocosanoate might undergo . The synthesis of 22-hydroxyacuminatine involved a flash vacuum pyrolytic cyclization and a Friedländer condensation, which are significant reactions in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The study of methyl 4-hydroxybenzoate revealed extensive intermolecular hydrogen bonding and provided insights into its chemical quantum parameters through computational calculations . The analysis of 22β-[(S)-2-Methylbutanoyloxy]-3-oxoolean-12-en-28-oic acid included NMR spectroscopy to determine the optical purity of the natural ester . The study of (22S)-21-Acetoxy-11β-hydroxy-16α,17α-methylorthoacetoxypregna-1,4-diene-3,20-dione provided information on the conformation of the steroid skeleton and intermolecular hydrogen bonds . These studies can inform the expected physical and chemical properties of Methyl 22-hydroxydocosanoate.
Aplicaciones Científicas De Investigación
Configuration Analysis in Long-Chain Hydroxy Acids
- Context : Methyl 13-D- and 13-L-hydroxydocosanoates were synthesized from hydroxy-octadecanoic acids. Their comparison with the methyl ester of 13-hydroxydocosanoic acid revealed insights into the natural product's configuration. This has implications for understanding the structural configurations of naturally occurring long-chain hydroxy acids (Tulloch, 1968).
Orientation Analysis in Alkanethiols
- Context : The molecular orientation in self-assembled films of methyl-, hydroxyl-, and carboxylic acid-terminated alkanethiols, including 22-mercaptodocosanol, was investigated. This study using NEXAFS spectroscopy and XPS provides insights into the molecular orientation of these films, crucial for applications in nanotechnology and surface science (Dannenberger et al., 1997).
Analysis of Weak First-Order Tilting Transition in Monolayers
- Context : A study on monolayers of mono- and bipolar docosanol derivatives, including 22-methoxydocosan-1-ol, examined their phase transitions and molecular orientations. This research has implications in understanding the surface behavior of these compounds, potentially impacting material science and surface engineering (Yue et al., 2006).
Exploration of Anticancer Activity
- Context : A methylated analogue of L-mimosine, compound 22, showed potent anticancer effects in an in vitro model of melanoma. This research highlights the potential of compound 22 as a therapeutic agent against human malignant melanoma, demonstrating its ability to induce ROS generation and apoptosis (Kyriakou et al., 2019).
Synthesis of Brassinosteroids
- Context : The synthesis of hexadeuterated brassinosteroids, containing a hydroxy group at C-22, was explored for biosynthetic studies. This work contributes to the understanding of brassinosteroids, which are essential for plant growth and development, and could have agricultural implications (Antonchick et al., 2004).
Mecanismo De Acción
While the specific mechanism of action for Methyl 22-hydroxydocosanoate is not provided, a study has shown that it exhibits high-affinity binding with the catalytic sites of α-amylase and acetylcholinesterase, with binding energy ranging from -3.10 to -6.23 kcal/mol and from -3.32 to -8.76 kcal/mol, respectively .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 22-hydroxydocosanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O3/c1-26-23(25)21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24/h24H,2-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNDMNDHEBYPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 22-hydroxydocosanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


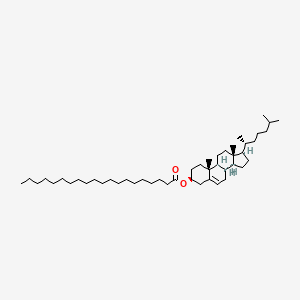
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)
![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)
![trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide](/img/structure/B3026258.png)
![(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol](/img/structure/B3026259.png)
![7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B3026260.png)


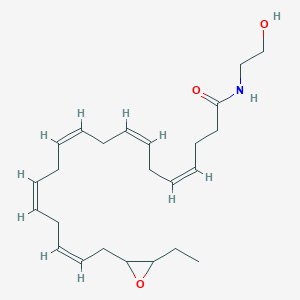

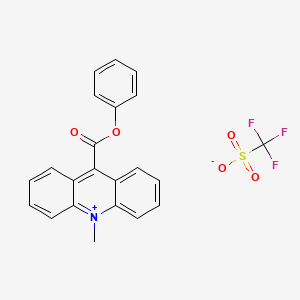
![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)
